molecular formula C19H26O3 B1615120 17-Hydroxyandrost-4-ene-3,11-dione CAS No. 53187-98-7

17-Hydroxyandrost-4-ene-3,11-dione

Cat. No.: B1615120
CAS No.: 53187-98-7
M. Wt: 302.4 g/mol
InChI Key: WTPMRQZHJLJSBO-LZFPPVAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Hydroxyandrost-4-ene-3,11-dione, more commonly known as 11-Ketotestosterone (11-KT), is a potent endogenous androgenic steroid. In fish, it serves as the primary androgen sex hormone, playing a crucial role in reproductive processes . Research has demonstrated its application in measuring levels in blood serum, where it serves as a critical biomarker for sexual maturation in teleost fish such as rainbow trout (citation:1). Studies show that serum levels of this steroid rise sharply in maturing male trout, reaching significantly higher concentrations compared to immature males and females, making it a valuable biochemical tool for sexing live fish in experimental settings . While in mammals, 11-Ketotestosterone exhibits a potency similar to testosterone as an androgen, it is notably very weakly anabolic (citation:2). It is part of the 11-oxygenated steroid family and is synthesized from precursors like 11β-hydroxyandrostenedione . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(8S,9S,10R,13S,14S)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,16-17,22H,3-8,10H2,1-2H3/t13-,14-,16?,17+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPMRQZHJLJSBO-LZFPPVAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53187-98-7
Record name 11-Ketotestosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053187987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Microbial Biotransformation Methods

Microbial biotransformation is a predominant and efficient approach for preparing hydroxylated steroid derivatives such as 17-Hydroxyandrost-4-ene-3,11-dione. This method exploits the regio- and stereoselectivity of microbial enzymes to introduce hydroxyl groups at specific positions on the steroid nucleus.

  • Microorganisms Used :

    • Mycobacterium neoaurum and related actinobacteria are commonly employed to convert natural sterols (e.g., phytosterols, cholesterol) into androst-4-ene-3,17-dione (AD), an intermediate precursor.
    • Fungi such as Aspergillus ochraceus and Curvularia lunata are used for subsequent hydroxylation at the 11β-position, producing 11β-hydroxy derivatives closely related to this compound.
  • Process Description :

    • A two-step, one-pot microbial transformation can be performed where phytosterols are first converted to AD by Mycobacterium neoaurum with yields around 70% mol/mol.
    • Without isolating AD, the same bioreactor is inoculated with Aspergillus ochraceus to hydroxylate AD at the 11α or 11β position with high efficiency (up to 98% conversion).
    • This integrated bioconversion yields high-purity crystalline hydroxylated steroids, including this compound analogs, at approximately 30% weight of the initial substrate.
  • Advantages :

    • High regioselectivity and stereoselectivity.
    • Environmentally friendly and cost-effective compared to purely chemical synthesis.
    • Avoids harsh chemical reagents and conditions.
  • Research Findings :

    • NMR and mass spectrometry analyses confirm the hydroxylation position and stereochemistry.
    • Biotransformation parameters such as pH (6.5–7.5), temperature (28–30°C), and fermentation time (10–14 days) are optimized for maximal yield and purity.

Chemical Synthesis and Dehydration Reactions

Chemical methods for preparing this compound often involve multi-step organic synthesis, including oxidation, hydroxylation, and dehydration reactions.

  • Key Synthetic Steps :

    • Starting from androst-4-ene-3,17-dione, selective hydroxylation at the 11-position is achieved via chemical oxidation or microbial hydroxylation.
    • Dehydration of hydroxy intermediates such as 9α-hydroxyandrost-4-en-3,17-dione can be performed using mineral acids like orthophosphoric, pyrophosphoric, or chloric acid in aprotic organic solvents (e.g., aromatic hydrocarbons).
    • The dehydration reaction involves removal of water either by azeotropic distillation or using pyrophosphoric acid in controlled molar ratios (1 to 10 mol acid per mol substrate).
  • Example Reaction Conditions :

Step Reagents/Conditions Outcome
Hydroxylation Microbial enzymes or oxidizing agents 11β-Hydroxy derivative formation
Dehydration Mineral acid (H3PO4, pyrophosphoric acid) Conversion of hydroxy group to double bond or keto group
Solvent Aprotic organic solvent (aromatic hydrocarbons) Efficient extraction and reaction medium
  • Research Insights :
    • The dehydration step is crucial for converting hydroxy intermediates to the desired keto form at C-11.
    • Control of acid concentration and water removal is essential to maximize yield and minimize side reactions.
    • Improved synthetic routes have been reported for related steroids, involving base deconjugation of ethylene acetals and enamine intermediates to yield 3β-hydroxyandrost-5-ene-11,17-dione, a close analog.

Analytical Characterization Supporting Preparation

Spectroscopic and chromatographic techniques are integral to confirming the structure and purity of this compound during and after preparation.

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Confirm hydroxylation site and stereochemistry ¹H NMR: Hydroxyl proton signals at δ 3.5–4.5 ppm; ¹³C NMR: Carbonyl carbons at ~200 ppm, hydroxylated carbons at ~67–81 ppm
Mass Spectrometry (MS) Verify molecular weight and fragmentation pattern Molecular ion peak at m/z ~302.4 (M+H)+ for C19H26O3
Infrared Spectroscopy (IR) Identify functional groups (ketones, hydroxyls) C=O stretch near 1700 cm⁻¹; O–H stretch broad band
Chromatography (HPLC, TLC) Monitor purity and reaction progress Separation of intermediates and final product

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations Key References
Microbial Biotransformation Two-step microbial conversion of sterols to hydroxylated steroids using Mycobacterium and fungi High selectivity, eco-friendly, high yield Requires fermentation infrastructure, longer reaction times
Chemical Synthesis (Dehydration) Acid-catalyzed dehydration of hydroxy intermediates in aprotic solvents Controlled chemical reaction, scalable Use of strong acids, potential side reactions

Chemical Reactions Analysis

Types of Reactions: 17-Hydroxyandrost-4-ene-3,11-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

17-Hydroxyandrost-4-ene-3,11-dione has a wide range of applications in scientific research:

Mechanism of Action

17-Hydroxyandrost-4-ene-3,11-dione exerts its effects by binding to androgen receptors and influencing gene expression. It plays a crucial role in the biosynthesis of corticosteroids and other steroid hormones. The molecular targets include enzymes involved in steroidogenesis, such as 11β-hydroxylase and 17α-hydroxylase .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Androstane Derivatives

Compound Name Hydroxyl Position Ketone Positions Key Structural Differences
This compound C17 C3, C11 Unique C17 hydroxyl and C11 ketone
11β-Hydroxyandrost-4-ene-3,17-dione C11β C3, C17 Hydroxyl at C11β instead of C17
4-Hydroxyandrost-4-ene-3,17-dione (4-OHA) C4 C3, C17 Aromatase inhibitor; hydroxyl at C4
19-Norandrost-4-ene-3,17-dione None C3, C17 Lacks C19 methyl group
9α-Hydroxyandrost-4-ene-3,17-dione C9α C3, C17 Hydroxyl at C9α; impacts stereochemistry

Key Research Findings and Mechanistic Insights

Circadian Regulation : this compound exhibits a circadian rhythm in plasma levels, peaking in the morning and declining with dexamethasone treatment . This parallels cortisol regulation, suggesting hypothalamic-pituitary-adrenal (HPA) axis involvement.

Enzymatic Interactions : Unlike 4-OHA, which inhibits aromatase (CYP19A1), the C11 and C17 substitutions in this compound may target 11β-hydroxylase or 17α-hydroxylase enzymes .

Synthetic Utility : The C17 hydroxyl group in this compound enables acetylation and further derivatization, as shown in patent synthesis workflows .

Biological Activity

17-Hydroxyandrost-4-ene-3,11-dione, also known as 11-ketotestosterone (11-KT), is a significant androgenic steroid that plays a crucial role in various biological processes. This compound is primarily produced in the gonads and adrenal glands and is involved in the regulation of reproductive functions and other physiological activities. Its biological activity is characterized by its interaction with androgen receptors and its influence on cellular proliferation and differentiation.

Chemical Structure and Properties

This compound is a derivative of testosterone, featuring a keto group at the C11 position. This structural modification enhances its androgenic activity while minimizing estrogenic effects. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC19H26O3
Molecular Weight302.41 g/mol
Melting Point200-205 °C
SolubilitySoluble in organic solvents (e.g., ethanol, DMSO)

Androgen Receptor Activation

The primary mechanism of action for this compound is its ability to activate androgen receptors (AR). Studies have demonstrated that 11-KT can effectively stimulate AR-mediated transcriptional activity in various cell lines, including prostate cancer cells. This activation leads to enhanced expression of genes involved in cell growth and differentiation, particularly in androgen-sensitive tissues .

Effects on Cell Proliferation

Research has shown that 11-KT significantly influences cell proliferation rates. In vitro studies using MCF-7 breast cancer cells transfected with AR revealed that 11-KT inhibited cell proliferation in a dose-dependent manner. This effect is attributed to its selective activation of AR without promoting estrogen receptor-mediated pathways .

Additionally, studies have indicated that 11-KT can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest, making it a potential candidate for therapeutic applications in hormone-sensitive cancers .

Clinical Observations

A study involving male patients with testosterone deficiency highlighted the role of 11-KT as a major androgen produced in human gonads. The findings suggested that plasma levels of 11-KT were comparable to those of testosterone in certain populations, indicating its significance in androgenic activity .

Furthermore, investigations into the effects of natural steroid administration have shown that 11-KT can be detected in urine samples from athletes, suggesting its potential use as a doping agent in sports .

Enzymatic Pathways

The synthesis of this compound involves several enzymatic steps primarily catalyzed by cytochrome P450 enzymes. Notably, P450 17A1 plays a critical role in converting pregnenolone and progesterone into androgens like testosterone and subsequently to 11-KT. This enzymatic pathway is essential for maintaining androgen homeostasis within the body .

Q & A

Q. How can 17-Hydroxyandrost-4-ene-3,11-dione be quantified in human plasma with high specificity?

Answer: A validated radioimmunoassay (RIA) method involves:

  • Plasma extraction using diethyl ether after equilibration with tritium-labeled analyte.
  • Purification via thin-layer chromatography (TLC; silica gel, cyclohexane/ethyl acetate) to isolate the compound from cross-reactive steroids .
  • Validation using gas chromatography/mass spectrometry (GC/MS) to confirm accuracy, achieving <4% cross-reactivity with other steroids .

Q. Does this compound exhibit circadian rhythm in human plasma?

Answer: Yes, plasma concentrations follow a diurnal pattern similar to cortisol:

  • Morning levels (8 a.m.) are ~2.04 ± 0.63 nmol/L in males, decreasing by ~55% by evening (11 p.m.) .
  • Dexamethasone suppression reduces levels by 83%, confirming adrenal gland regulation .

Q. What experimental factors influence variability in plasma measurements of this compound?

Answer: Key variables include:

  • Sampling time: Diurnal rhythm necessitates standardized collection times (e.g., 8 a.m. vs. 11 p.m.) .
  • Adrenal suppression: Dexamethasone pre-treatment reduces baseline levels, requiring washout periods in longitudinal studies .
  • Chromatography: TLC or HPLC is critical to minimize cross-reactivity with structurally similar steroids (e.g., androstenedione) .

Advanced Research Questions

Q. How can contradictory data on corticotropin’s effect on this compound be resolved?

Answer: Corticotropin administration paradoxically decreases plasma levels by ~30% despite increasing cortisol. Proposed mechanisms:

  • Competitive inhibition of 11β-hydroxylase by adrenal androgens, reducing substrate availability for this compound synthesis .
  • Experimental validation: Co-administration of corticotropin with androgen synthesis inhibitors (e.g., ketoconazole) could clarify enzymatic interactions .

Q. What is the compound’s role in adrenal-gonadal crosstalk, and how can this be experimentally tested?

Answer: Human chorionic gonadotropin (hCG) stimulation (5,000 IU/day for 3 days) in males increases testosterone but not this compound, suggesting adrenal-specific synthesis. Methodology:

  • Measure plasma levels pre-/post-hCG administration (validated via RIA and GC/MS) .
  • Compare adrenalectomized vs. intact animal models to isolate adrenal contributions .

Q. How can microbial biotransformation pathways inform the synthesis of this compound derivatives?

Answer: Fermentation with Curvularia lunata produces oxidative metabolites (e.g., 11α-hydroxy derivatives). Experimental design:

  • Incubate androst-4-ene-3,17-dione with microbial cultures for 7–10 days.
  • Isolate metabolites via preparative TLC or HPLC and characterize using NMR/MS .

Q. What pharmacokinetic models explain the compound’s suppression under dexamethasone?

Answer: A two-compartment model with first-order elimination fits

  • Adrenal suppression phase: Rapid decline (t1/2 ~2–4 hrs) post-dexamethasone.
  • Baseline recovery: Slow rebound (24–48 hrs) after cessation.
  • Validate using frequent plasma sampling (hourly for 6 hrs, then daily) .

Q. How does this compound interact with 11β-hydroxylase in steroidogenesis?

Answer: In vitro studies suggest competitive inhibition of 11β-hydroxylase (Ki ~0.5–1 µM). Methodology:

  • Use bovine adrenal microsomes with radiolabeled 11-deoxycorticosterone.
  • Measure corticosterone production via LC-MS with/without this compound co-incubation .

Key Methodological Notes

  • Assay Validation: Always cross-validate RIA with GC/MS to ensure specificity .
  • Ethical Compliance: Adhere to institutional guidelines for human/animal studies when using adrenal suppression protocols .
  • Data Interpretation: Account for sex-independent circadian rhythms in study design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Hydroxyandrost-4-ene-3,11-dione
Reactant of Route 2
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